Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 477557-41-8
VCID: VC4249798
InChI: InChI=1S/C27H28N4O6S/c1-3-31-23-13-12-22(20-6-5-7-21(24(20)23)26(31)33)28-25(32)18-8-10-19(11-9-18)38(35,36)30-16-14-29(15-17-30)27(34)37-4-2/h5-13H,3-4,14-17H2,1-2H3,(H,28,32)
SMILES: CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCN(CC5)C(=O)OCC)C=CC=C3C1=O
Molecular Formula: C27H28N4O6S
Molecular Weight: 536.6

Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

CAS No.: 477557-41-8

Cat. No.: VC4249798

Molecular Formula: C27H28N4O6S

Molecular Weight: 536.6

* For research use only. Not for human or veterinary use.

Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate - 477557-41-8

Specification

CAS No. 477557-41-8
Molecular Formula C27H28N4O6S
Molecular Weight 536.6
IUPAC Name ethyl 4-[4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Standard InChI InChI=1S/C27H28N4O6S/c1-3-31-23-13-12-22(20-6-5-7-21(24(20)23)26(31)33)28-25(32)18-8-10-19(11-9-18)38(35,36)30-16-14-29(15-17-30)27(34)37-4-2/h5-13H,3-4,14-17H2,1-2H3,(H,28,32)
Standard InChI Key QJJVGQXSYBQRGJ-UHFFFAOYSA-N
SMILES CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCN(CC5)C(=O)OCC)C=CC=C3C1=O

Introduction

Structural Characteristics

Molecular Formula and Weight
The molecular formula of the compound is C24H28N4O6S, with a molecular weight of approximately 500.57 g/mol. Its structure comprises several functional groups, including:

  • An ethoxy group (-OCH2CH3) attached to the piperazine ring.

  • A sulfonamide linkage (-SO2NH-) connecting the phenyl group to the piperazine moiety.

  • A carbamoyl group (-CONH-) linked to a substituted indole ring.

Key Features

  • Indole Core: The indole nucleus is substituted at positions 1 and 6 with ethyl and sulfonamide groups, respectively. Indole derivatives are widely recognized for their biological activities.

  • Piperazine Ring: The presence of a piperazine ring contributes to solubility and pharmacokinetic properties.

  • Sulfonamide Linkage: Sulfonamides are commonly associated with antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC24H28N4O6S
Molecular Weight500.57 g/mol
Functional GroupsIndole, sulfonamide, piperazine, carbamoyl
SolubilityLikely soluble in polar solvents

Synthesis

The synthesis of this compound involves multi-step reactions, typically starting from commercially available precursors such as 1-ethylindole derivatives and sulfonyl chlorides. Below is an outline of the synthetic pathway:

  • Preparation of Key Intermediate

    • The indole derivative is functionalized at position 6 using sulfonation reactions with chlorosulfonic acid to yield 6-sulfonyl chloride derivatives .

  • Formation of Sulfonamide

    • The sulfonyl chloride intermediate reacts with 4-aminoacetophenone to introduce the sulfonamide linkage.

  • Piperazine Functionalization

    • The functionalized phenyl group is further reacted with piperazine and ethyl chloroformate under basic conditions to form the final product.

StepReaction TypeReagents/Conditions
1SulfonationChlorosulfonic acid in chloroform
2Amide FormationAminoacetophenone
3Piperazine SubstitutionEthyl chloroformate in basic medium

Potential Applications

This compound's structural features suggest its potential utility in pharmaceutical research, particularly in areas such as oncology and infectious diseases.

Anticancer Activity

The indole nucleus and sulfonamide linkage are common motifs in anticancer agents due to their ability to inhibit enzymes like carbonic anhydrase or disrupt cellular signaling pathways .

Drug Delivery

The piperazine moiety enhances bioavailability and solubility, making it suitable for drug development targeting central nervous system disorders .

Research Findings

Although specific biological evaluations for this compound are not readily available, related compounds with similar structures have demonstrated significant activity profiles:

Study FocusObservations
Anticancer StudiesIndole-based compounds inhibit tumor growth by targeting kinases or transcription factors .
Antimicrobial ResearchSulfonamide derivatives exhibit broad-spectrum antibacterial activity .
Pharmacokinetic ImprovementsPiperazine-containing molecules show enhanced solubility and blood-brain barrier permeability .

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